D-Glucitol distearate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucitol distearate is typically synthesized through the esterification of D-glucitol with stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:
D-Glucitol+2Stearic Acid→D-Glucitol Distearate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where D-glucitol and stearic acid are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol distearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding D-glucitol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol or acid and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: D-glucitol and stearic acid.
Transesterification: New esters depending on the alcohol or acid used.
Scientific Research Applications
D-Glucitol distearate has a wide range of applications in scientific research:
Mechanism of Action
D-Glucitol distearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces of oil and water phases, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Similar Compounds
Sorbitan monostearate: Another ester of D-glucitol with one stearic acid molecule.
Sorbitan tristearate: An ester of D-glucitol with three stearic acid molecules.
Polysorbates: Ethoxylated derivatives of sorbitan esters with varying numbers of ethylene oxide units.
Uniqueness
D-Glucitol distearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier for a wide range of applications. Its biocompatibility and non-ionic nature also contribute to its versatility in various formulations .
Properties
CAS No. |
68317-50-0 |
---|---|
Molecular Formula |
C42H82O8 |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-octadecanoyloxyhexyl] octadecanoate |
InChI |
InChI=1S/C42H82O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)49-36-38(42(48)41(47)37(44)35-43)50-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44,47-48H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
InChI Key |
MZIPZRNJUJLPSS-FOGKZQIUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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